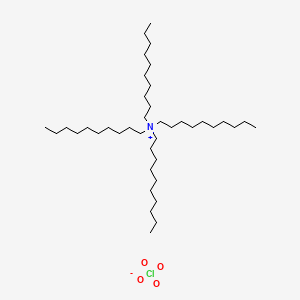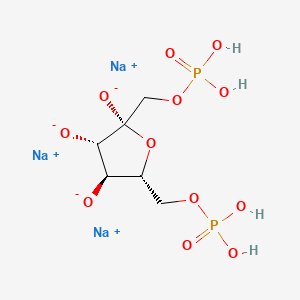
beta-D-Fructofuranose, 1,6-bis(dihydrogen phosphate), trisodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-Fructofuranose, 1,6-bis(dihydrogen phosphate), trisodium salt: is a chemical compound with the molecular formula C6H11Na3O12P2. It is a trisodium salt of beta-D-fructofuranose, 1,6-bis(dihydrogen phosphate), commonly used in biochemical research and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of beta-D-fructofuranose, 1,6-bis(dihydrogen phosphate), trisodium salt typically involves the phosphorylation of fructose. The process includes the reaction of fructose with phosphoric acid in the presence of a catalyst, followed by neutralization with sodium hydroxide to form the trisodium salt .
Industrial Production Methods: : Industrial production methods for this compound often involve large-scale phosphorylation reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as crystallization and filtration to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: : Beta-D-fructofuranose, 1,6-bis(dihydrogen phosphate), trisodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler sugar phosphates.
Substitution: Substitution reactions can occur at the phosphate groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products: : The major products formed from these reactions include different phosphorylated sugars and their derivatives, which are useful in various biochemical pathways .
Wissenschaftliche Forschungsanwendungen
Beta-D-fructofuranose, 1,6-bis(dihydrogen phosphate), trisodium salt has numerous scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of other phosphorylated compounds.
Biology: It plays a role in metabolic studies, particularly in glycolysis and gluconeogenesis pathways.
Medicine: It is used in research related to metabolic disorders and enzyme functions.
Wirkmechanismus
The mechanism of action of beta-D-fructofuranose, 1,6-bis(dihydrogen phosphate), trisodium salt involves its role as an intermediate in metabolic pathways. It acts as a substrate for enzymes such as phosphofructokinase and aldolase, facilitating the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate in glycolysis. This compound is crucial for energy production and regulation in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Beta-D-Fructofuranose, 2,6-bis(dihydrogen phosphate), sodium salt: Similar in structure but differs in the position of the phosphate groups.
D-Glucose, 1,6-bis(dihydrogen phosphate), trisodium salt: Another phosphorylated sugar with different biochemical roles.
Uniqueness: : Beta-D-fructofuranose, 1,6-bis(dihydrogen phosphate), trisodium salt is unique due to its specific role in glycolysis and its ability to act as a key regulatory molecule in metabolic pathways. Its trisodium salt form enhances its solubility and stability, making it suitable for various applications .
Eigenschaften
CAS-Nummer |
94333-58-1 |
|---|---|
Molekularformel |
C6H11Na3O12P2 |
Molekulargewicht |
406.06 g/mol |
IUPAC-Name |
trisodium;(2R,3S,4S,5R)-2,5-bis(phosphonooxymethyl)oxolane-2,3,4-triolate |
InChI |
InChI=1S/C6H11O12P2.3Na/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15;;;/h3-5H,1-2H2,(H2,10,11,12)(H2,13,14,15);;;/q-3;3*+1/t3-,4-,5+,6-;;;/m1.../s1 |
InChI-Schlüssel |
WALHTMFLIQMWIB-HTKRKRNRSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(COP(=O)(O)O)[O-])[O-])[O-])OP(=O)(O)O.[Na+].[Na+].[Na+] |
Kanonische SMILES |
C(C1C(C(C(O1)(COP(=O)(O)O)[O-])[O-])[O-])OP(=O)(O)O.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate](/img/structure/B12693198.png)
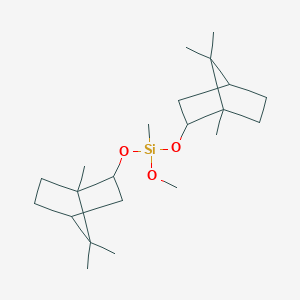
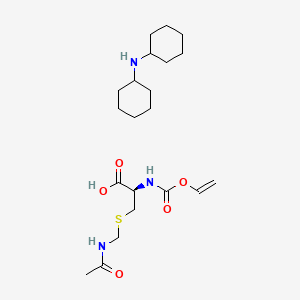
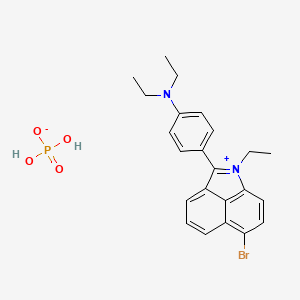
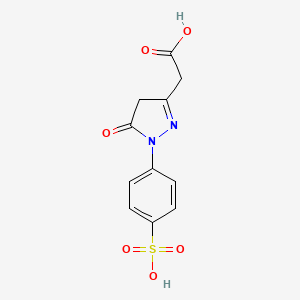
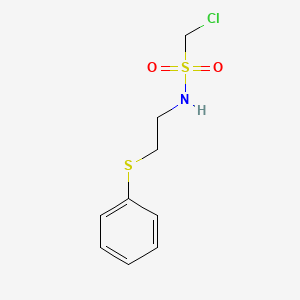
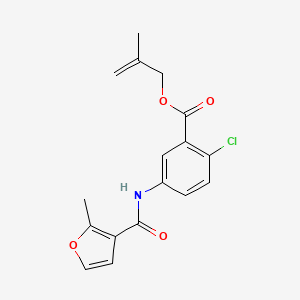
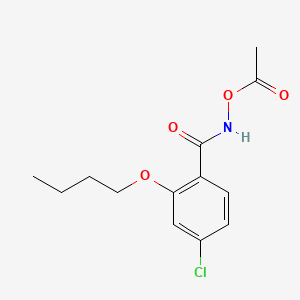
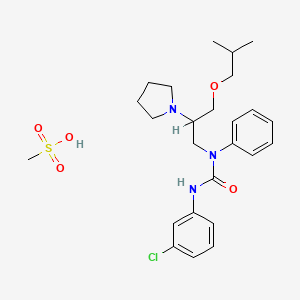
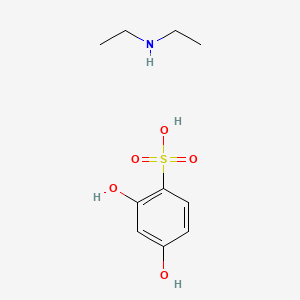
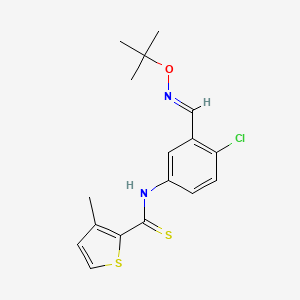
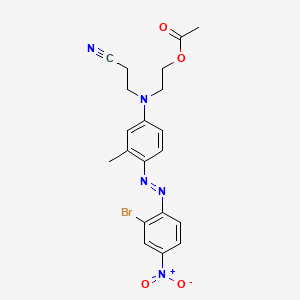
![2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate](/img/structure/B12693272.png)
